Bismuth hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

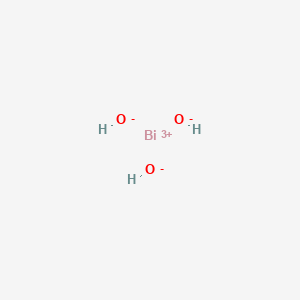

IUPAC Name |

bismuth;trihydroxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Bi.3H2O/h;3*1H2/q+3;;;/p-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZSXPYWRDWEXHG-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH-].[OH-].[OH-].[Bi+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BiH3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.003 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10361-43-0 | |

| Record name | Bismuth hydroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10361-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BISMUTH HYDROXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B1818YPL67 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Bismuth(III) Oxide Hydrate: Formula, Structure, and Synthesis

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Bismuth(III) oxide hydrate (B1144303), more accurately identified chemically as bismuth hydroxide (B78521) (Bi(OH)₃), is a crucial precursor in the synthesis of various bismuth compounds, most notably the polymorphs of bismuth(III) oxide (Bi₂O₃). While often described as an amorphous material, its role as a starting reagent for producing crystalline Bi₂O₃ nanoparticles makes its own properties and synthesis protocols of significant interest. This guide provides a comprehensive overview of the chemical formula, structural characteristics, synthesis methodologies, and thermal decomposition of bismuth hydroxide, serving as a technical resource for professionals in materials science and drug development.

Chemical Formula and Structure

The compound commonly referred to as bismuth(III) oxide hydrate is best represented by the chemical formula Bi(OH)₃ , bismuth hydroxide. It is produced as a white, flaky precipitate when an alkali is added to a solution containing bismuth(III) salts. While the term "hydrate" suggests the presence of water molecules within a crystal lattice (e.g., Bi₂O₃·nH₂O), the compound's behavior and decomposition are more consistent with that of a metal hydroxide.

Structural Analysis

A definitive crystal structure for bismuth hydroxide (Bi(OH)₃) remains elusive in the scientific literature. It is frequently described as an amorphous or not fully characterized compound. Some research has indicated the synthesis of crystalline bismuth oxide hydrate, but solving its precise crystal structure has proven challenging. This lack of long-range atomic order is a key characteristic.

Upon thermal decomposition, Bi(OH)₃ transforms into various crystalline polymorphs of anhydrous bismuth(III) oxide (Bi₂O₃), which are well-characterized. The most stable room-temperature phase is the monoclinic α-Bi₂O₃. Other metastable high-temperature phases include tetragonal (β), body-centered cubic (γ), and face-centered cubic (δ) structures.

Physicochemical Properties

Bismuth hydroxide is a yellowish-white powder. It is insoluble in water but dissolves in acids to form bismuth(III) salts.

Table 1: Physical and Chemical Properties of Bismuth Hydroxide

| Property | Value | Source(s) |

| Chemical Formula | Bi(OH)₃ | |

| Molar Mass | 260.00 g/mol | |

| Appearance | Yellowish-white powder | |

| Density | 4.96 g/cm³ | |

| Solubility | Insoluble in water; Soluble in acids | |

| Thermal Decomposition | Decomposes to Bi₂O₃ at ~400°C |

Experimental Protocols

The synthesis of bismuth(III) oxide polymorphs almost invariably proceeds via a bismuth hydroxide precursor. The most common method is chemical precipitation.

Synthesis of Bismuth Hydroxide via Chemical Precipitation

This protocol describes a standard laboratory procedure for synthesizing Bi(OH)₃ by precipitating it from a bismuth nitrate (B79036) solution using a base.

Materials:

-

Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)

-

Nitric acid (HNO₃, concentrated)

-

Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH) solution (e.g., 2 M)

-

Deionized water

Protocol:

-

Prepare Bismuth Nitrate Solution: Dissolve a measured quantity of Bi(NO₃)₃·5H₂O in a minimal amount of concentrated nitric acid. Once dissolved, dilute the solution with deionized water to achieve the desired final concentration (e.g., 0.1 M). The acid is necessary to prevent premature hydrolysis and precipitation of bismuth oxynitrates.

-

Precipitation: While vigorously stirring the bismuth nitrate solution, add the NaOH or NH₄OH solution dropwise. A white precipitate of Bi(OH)₃ will form immediately.

-

pH Adjustment: Continue adding the base until the pH of the solution becomes alkaline, typically in the range of 9-10, to ensure complete precipitation.

-

Aging (Optional): The suspension can be stirred for a period (e.g., 1-2 hours) at room temperature or slightly elevated temperature (e.g., 60-90°C) to allow the precipitate to age.

-

Washing: Isolate the precipitate by centrifugation or filtration. Wash the collected solid repeatedly with deionized water to remove residual ions. Washing should continue until the conductivity of the filtrate is low (e.g., < 200 µS/cm).

-

Drying: Dry the final product in an oven at a low temperature (e.g., < 90°C) to yield Bi(OH)₃ powder. Higher temperatures will initiate dehydration to Bi₂O₃.

Characterization of Bismuth Hydroxide and Bismuth Oxide

4.2.1 Thermogravimetric Analysis (TGA): TGA is used to study the thermal decomposition of Bi(OH)₃ to Bi₂O₃.

-

Instrument: SDT Q 600 analyzer or similar.

-

Methodology: Place a small amount of the dried Bi(OH)₃ powder in an alumina (B75360) crucible. Heat the sample from room temperature to approximately 600°C at a controlled rate (e.g., 10°C/min) under an air or nitrogen atmosphere. Record the weight loss as a function of temperature.

-

Expected Result: A significant weight loss is observed, typically starting above 100°C and completing by ~400°C, corresponding to the conversion: 2Bi(OH)₃ → Bi₂O₃ + 3H₂O. The theoretical weight loss for this conversion is approximately 10.38%. Experimental values around 9.4% have been reported, which closely corresponds to this transformation.

Table 2: Representative TGA Data for Bi(OH)₃ Decomposition

| Temperature Range | Event | Theoretical Weight Loss | Observed Weight Loss | Source |

| ~100°C - 400°C | Dehydration and decomposition to Bi₂O₃ | ~10.38% | ~9.36% |

4.2.2 X-Ray Diffraction (XRD): XRD is used to determine the crystallinity of the synthesized material.

-

Instrument: Powder X-ray diffractometer with Cu Kα radiation.

-

Methodology: Mount the powdered sample on a holder. Scan the sample over a 2θ range (e.g., 10-80°) with a step size of 0.02°.

-

Expected Result: As-synthesized and dried Bi(OH)₃ will typically show a broad, featureless pattern, confirming its amorphous nature. After calcination (e.g., at 500°C), sharp peaks will appear, which can be indexed to a specific crystalline phase of Bi₂O₃ (e.g., monoclinic α-Bi₂O₃, JCPDS file no. 41-1449).

4.2.3 Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: Vibrational spectroscopy is used to identify functional groups present in the sample.

-

Methodology: For FTIR, mix the sample with KBr and press it into a pellet. For Raman, place the powder on a microscope slide. Acquire spectra over a relevant wavenumber range (e.g., 400-4000 cm⁻¹ for FTIR, 50-1000 cm⁻¹ for Raman).

-

Expected Result: The spectrum of Bi(OH)₃ will show a broad band around 3200-3500 cm⁻¹ due to O-H stretching vibrations of the hydroxyl groups and adsorbed water. After calcination, these O-H bands will diminish significantly, and characteristic peaks for Bi-O and Bi-O-Bi stretching vibrations will dominate the spectrum.

Table 3: Key Vibrational Spectroscopy Peaks for Bi(OH)₃ and α-Bi₂O₃

| Wavenumber (cm⁻¹) | Assignment | Compound | Technique | Source(s) |

| ~3460 | O-H stretching | Bi(OH)₃ / Hydrated Sample | FTIR | |

| ~1380 | Bi-OH vibration | Bi(OH)₃ / Intermediate | FTIR | |

| 826 - 848 | Bi-O-Bi stretching | α-Bi₂O₃ | FTIR | |

| 520 - 575 | Bi-O stretching | α-Bi₂O₃ | FTIR | |

| < 120 | Bi lattice vibrations | α-Bi₂O₃ | Raman | |

| 314, 460 | Bi-O vibrations | β-Bi₂O₃ | Raman | |

| 622 | Bi-O symmetric stretching | α-Bi₂O₃ | Raman |

Visualized Workflows and Pathways

Synthesis and Decomposition Pathway

The following diagram illustrates the typical workflow for synthesizing bismuth hydroxide and its subsequent thermal conversion to crystalline bismuth(III) oxide.

Caption: Synthesis workflow for Bi(OH)₃ and its conversion to α-Bi₂O₃.

Phase Transformation of Anhydrous Bismuth(III) Oxide

Once formed, anhydrous Bi₂O₃ can exist in several temperature-dependent polymorphs. The transformation between these phases is critical for many of its applications, such as in solid-oxide fuel cells.

Caption: Thermal phase transformations of anhydrous Bismuth(III) Oxide.

A Technical Guide to the Physical and Chemical Properties of Bismuth Hydroxide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of bismuth hydroxide (B78521), a compound of significant interest in pharmaceutical research and development. Often referred to as bismuth hydrate (B1144303) or hydrated bismuth oxide, this inorganic compound, with the chemical formula Bi(OH)₃, serves as a crucial precursor in the synthesis of various bismuth-based active pharmaceutical ingredients (APIs). This document elucidates its structural characteristics, solubility, and thermal properties, and details experimental protocols for its synthesis and characterization. Furthermore, it explores the molecular mechanisms of action of bismuth compounds, with a focus on their modulation of key cellular signaling pathways, providing a foundation for their application in drug development.

Introduction

Bismuth compounds have a long history of medicinal use, particularly in treating gastrointestinal disorders.[1] Their therapeutic efficacy is attributed to a combination of antimicrobial, anti-inflammatory, and cytoprotective properties.[2] Bismuth hydroxide, while not typically used directly as a therapeutic agent, is a pivotal intermediate in the manufacturing of several bismuth-containing drugs.[2] A thorough understanding of its physicochemical properties is therefore essential for researchers, scientists, and drug development professionals to ensure the quality, consistency, and efficacy of the final drug products. This guide aims to consolidate the available technical information on bismuth hydroxide, presenting it in a clear and accessible format for the target audience.

Physicochemical Properties

Bismuth hydroxide is generally described as a white to yellowish-white, amorphous powder.[3][4] Its properties are summarized in the tables below.

Physical Properties

| Property | Value | References |

| Molecular Formula | Bi(OH)₃ | [5] |

| Molar Mass | 260.001 g/mol | [5] |

| Appearance | White to yellowish-white amorphous powder | [3][4] |

| Density | 4.36 - 4.96 g/cm³ | [3][5] |

| Melting Point | Decomposes before melting | [4] |

| Boiling Point | Not applicable (decomposes) | [4] |

Chemical Properties

| Property | Value | References |

| Solubility in Water | Insoluble | [5] |

| Solubility Product (Ksp) | 4 × 10⁻³¹ to 1.8 x 10⁻⁵ | [6][7] |

| Solubility in Other Solvents | Soluble in concentrated acids and glycerin; insoluble in ethanol (B145695) and concentrated alkali. | [3] |

| Thermal Decomposition | Decomposes to bismuth(III) oxide (Bi₂O₃) at approximately 400°C. Loses one molecule of water when heated to 100°C. | [3][5] |

| Amphoteric Behavior | Exhibits predominantly basic character, reacting with strong acids to form corresponding bismuth salts. | [4] |

Crystal Structure

Bismuth hydroxide is predominantly amorphous, meaning it lacks a long-range ordered crystal lattice.[3][4] This is a critical factor influencing its reactivity and dissolution characteristics. While a definitive crystal structure has not been fully elucidated, some studies suggest the presence of short-range order.[8] The absence of sharp peaks in its X-ray diffraction (XRD) pattern is a key indicator of its amorphous nature.[9] VSEPR theory suggests a distorted octahedral geometry around the central bismuth atom, which is in a +3 oxidation state.[4] The Bi-O bond distance is estimated to be in the range of 2.16-2.22 Å.[4]

Experimental Protocols

Synthesis of Bismuth Hydroxide (Precipitation Method)

This protocol describes a common laboratory-scale synthesis of bismuth hydroxide via precipitation.

Materials:

-

Bismuth(III) nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O)

-

Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH)

-

Deionized water

-

Beakers

-

Magnetic stirrer and stir bar

-

pH meter

-

Buchner funnel and filter paper

-

Drying oven

Procedure:

-

Prepare a solution of bismuth(III) nitrate by dissolving a calculated amount in deionized water. A typical concentration is in the range of 0.1 M to 0.5 M.

-

In a separate beaker, prepare a solution of the precipitating agent (e.g., 1 M NaOH or NH₄OH).

-

While vigorously stirring the bismuth nitrate solution, slowly add the precipitating agent dropwise.

-

Monitor the pH of the reaction mixture continuously. The formation of bismuth hydroxide precipitate is typically observed at a pH between 8 and 10.[10]

-

Continue stirring for a predetermined period (e.g., 1-2 hours) to ensure complete precipitation.

-

Collect the white precipitate by vacuum filtration using a Buchner funnel.

-

Wash the precipitate several times with deionized water to remove any unreacted salts.

-

Dry the purified bismuth hydroxide in an oven at a low temperature (e.g., 60-80°C) to avoid premature decomposition.[10]

Workflow for Bismuth Hydroxide Synthesis:

Caption: Workflow for the synthesis of bismuth hydroxide.

Characterization Techniques

Purpose: To confirm the amorphous nature of the synthesized bismuth hydroxide.

Sample Preparation: A thin layer of the dried powder is mounted on a low-background sample holder.

Instrumental Settings (Typical):

-

X-ray Source: Cu Kα (λ = 1.5406 Å)

-

Voltage and Current: 40 kV and 40 mA

-

2θ Scan Range: 10° to 80°

-

Step Size: 0.02°

-

Scan Speed: 1-2°/min

Expected Result: A broad, diffuse scattering pattern with no sharp Bragg peaks, characteristic of an amorphous material.[9]

Purpose: To analyze the morphology and particle size of the bismuth hydroxide powder.

Sample Preparation: The powder is mounted on an aluminum stub using double-sided carbon tape and then sputter-coated with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging.

Instrumental Settings (Typical):

-

Accelerating Voltage: 5-20 kV

-

Magnification: Ranging from 1,000x to 50,000x to observe overall morphology and individual particle details.

Expected Result: Images revealing the shape, size distribution, and degree of agglomeration of the particles.

Purpose: To determine the thermal decomposition profile and water content.

Sample Preparation: A small, accurately weighed amount of the sample (5-10 mg) is placed in an alumina (B75360) or platinum crucible.

Instrumental Settings (Typical):

-

Heating Rate: 10°C/min

-

Temperature Range: Room temperature to 600°C

-

Atmosphere: Nitrogen or air flow

Expected Result: A weight loss curve showing an initial loss corresponding to adsorbed water, followed by a significant weight loss around 100°C (loss of one water molecule) and a final decomposition to Bi₂O₃ around 400°C.[3][5]

Relevance in Drug Development: Signaling Pathways

Bismuth compounds exert their therapeutic effects by modulating various cellular signaling pathways. Understanding these mechanisms is crucial for the rational design of new bismuth-based drugs.

Inhibition of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of inflammation. Bismuth compounds have been shown to inhibit this pathway, contributing to their anti-inflammatory effects.

Caption: Inhibition of the NF-κB signaling pathway by bismuth compounds.

Activation of the Ca²⁺/MAPK Signaling Pathway

Bismuth compounds can also promote gastroprotective effects by activating pro-survival signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, through a calcium-dependent mechanism.[11]

Caption: Activation of the Ca²⁺/MAPK signaling pathway by bismuth compounds.

Conclusion

Bismuth hydroxide is a fundamentally important, albeit structurally simple, inorganic compound with significant implications for the pharmaceutical industry. Its amorphous nature and predictable decomposition behavior make it a reliable precursor for the synthesis of more complex bismuth-containing APIs. A comprehensive understanding of its physical and chemical properties, coupled with robust and reproducible experimental protocols for its synthesis and characterization, is paramount for ensuring the quality and therapeutic efficacy of the final drug products. Furthermore, elucidating the molecular mechanisms through which bismuth compounds interact with cellular signaling pathways, such as NF-κB and MAPK, opens new avenues for the development of novel therapeutics targeting a range of diseases. This technical guide serves as a valuable resource for professionals in the field of drug development, providing the foundational knowledge necessary to effectively utilize bismuth hydroxide in their research and manufacturing processes.

References

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [guidechem.com]

- 4. webqc.org [webqc.org]

- 5. Bismuth hydroxide - Wikipedia [en.wikipedia.org]

- 6. Appendix L | Solubility Products of Common Salts – General Chemistry for Gee-Gees [ecampusontario.pressbooks.pub]

- 7. Ksp Table [chm.uri.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Bismuth Hydroxide | High-Purity Reagent | RUO [benchchem.com]

- 11. Bismuth subsalicylate increases intracellular Ca2+, MAP-kinase activity, and cell proliferation in normal human gastric mucous epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Synthesis of Hydrated Bismuth(III) Oxalate for Pharmaceutical Research and Development

An in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis of hydrated bismuth(III) oxalate (B1200264), a key precursor in the development of bismuth-based pharmaceuticals. This document provides a detailed overview of various synthetic methodologies, experimental protocols, and characterization data for different hydrated forms of bismuth(III) oxalate.

Hydrated bismuth(III) oxalate serves as a crucial intermediate in the preparation of high-purity bismuth oxides and other bismuth compounds utilized in active pharmaceutical ingredients (APIs). The controlled synthesis of this precursor is paramount to ensure the desired morphology, purity, and reactivity of the final bismuth-containing drug substances. This guide consolidates findings from multiple studies to offer a comprehensive resource for the scientific community.

Synthesis Methodologies and Experimental Protocols

The precipitation method is the most common route for the synthesis of hydrated bismuth(III) oxalate. This typically involves the reaction of a soluble bismuth(III) salt, most commonly bismuth(III) nitrate, with oxalic acid in an aqueous medium. The specific hydrated phase of the resulting bismuth oxalate—such as heptahydrate (Bi₂(C₂O₄)₃·7H₂O), hexahydrate (Bi₂(C₂O₄)₃·6H₂O), octahydrate (Bi₂(C₂O₄)₃·8H₂O), or basic bismuth oxalate (BiOH(C₂O₄))—can be selectively controlled by carefully adjusting the reaction parameters. These parameters include the molar ratio of reactants, temperature, pH, and reaction time.[1][2][3][4]

General Synthesis Workflow

The general experimental workflow for the synthesis of hydrated bismuth(III) oxalate via precipitation is depicted below.

References

Unveiling the Intricate Architecture of Bismuth Nitrate Pentahydrate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the crystalline structure of bismuth nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O), a compound of interest in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its structural features, the experimental protocols for its characterization, and a visual representation of its molecular coordination and the analytical workflow.

Crystalline Structure and Properties

Bismuth nitrate pentahydrate crystallizes in the triclinic space group Pī.[1] The structure was redetermined with greater precision to facilitate comparison with related bismuth compounds.[1] The crystal structure is primarily ionic, consisting of Bi³⁺ ions, nitrate (NO₃⁻) ions, and water (H₂O) molecules.[1] These lustrous, hygroscopic crystals are soluble in acids and acetone (B3395972) but insoluble in alcohol.[2]

The following table summarizes the key crystallographic data for bismuth nitrate pentahydrate.

| Parameter | Value |

| Chemical Formula | Bi(NO₃)₃·5H₂O |

| Molecular Weight | 485.067 g/mol [1] |

| Crystal System | Triclinic[1] |

| Space Group | Pī[1] |

| a | 6.520 (8) Å[1] |

| b | 8.642 (8) Å[1] |

| c | 10.683 (9) Å[1] |

| α | 100.82 (6)°[1] |

| β | 80.78 (6)°[1] |

| γ | 104.77 (7)°[1] |

| Volume (V) | 567.7 ų[1] |

| Z | 2[1] |

| Density (calculated, Dx) | 2.837 g/cm³[1] |

| Density (measured, Dm) | 2.90 (5) g/cm³[1] |

| Radiation | Mo Kα (λ = 0.71069 Å)[1] |

| Temperature | 293 (1) K[1] |

| R-value | 0.087 for 2228 observed reflections[1] |

Coordination Environment of the Bismuth Ion

The coordination sphere of the bismuth(III) ion is a key feature of this crystal structure. Each Bi³⁺ ion is coordinated by a total of ten oxygen atoms.[3] This coordination is provided by four water molecules and three bidentate nitrate ions.[1] Two of the nitrate ions are nearly symmetrically bidentate, while the third is asymmetrically bidentate, with one Bi-O distance being significantly longer (2.99 (2) Å) than the others, which range from 2.32 (1) to 2.67 (2) Å.[1] This results in a highly irregular coordination polyhedron.[1] The fifth water molecule is not directly coordinated to the bismuth ion but is instead linked by hydrogen bonds to two of the coordinated water molecules.[1]

Experimental Protocols

The determination of the crystalline structure of bismuth nitrate pentahydrate involves two primary stages: the synthesis of high-quality single crystals and their analysis by X-ray diffraction.

Synthesis of Single Crystals

High-quality single crystals of bismuth nitrate pentahydrate suitable for X-ray diffraction are typically grown from a saturated aqueous solution containing nitric acid.[1] The presence of acid is crucial to prevent the hydrolysis of the bismuth salt, which would otherwise lead to the formation of bismuth oxynitrates. A general protocol for crystal growth is as follows:

-

Preparation of a Saturated Solution: Dissolve bismuth nitrate pentahydrate in a minimal amount of dilute nitric acid with gentle heating until a clear, saturated solution is obtained.

-

Slow Evaporation: The solution is then allowed to stand undisturbed in a location with minimal temperature fluctuations. Slow evaporation of the solvent over several days to weeks will lead to the formation of single crystals. The vial should be loosely covered to allow for slow solvent evaporation.

-

Crystal Harvesting: Once crystals of suitable size and quality have formed, they are carefully harvested from the solution. Due to the compound's tendency to decompose in air, the harvested crystals should be handled with care.[1] For analysis, the crystal was sealed in a capillary with a small amount of the mother liquor to prevent decomposition.[1]

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure was performed using single-crystal X-ray diffraction. The general workflow for this analytical technique is outlined below.

-

Crystal Mounting and Data Collection: A suitable single crystal is mounted on a goniometer head. The crystal is then placed in an X-ray diffractometer, and a beam of monochromatic X-rays is directed at it. As the crystal is rotated, a series of diffraction patterns are collected by a detector. For the redetermination of the bismuth nitrate pentahydrate structure, data was collected on a diffractometer at 293 K.[1]

-

Data Reduction: The collected diffraction data is processed to determine the unit cell parameters, space group, and the intensities of the individual reflections. An absorption correction is applied to account for the absorption of X-rays by the crystal.[1]

-

Structure Solution: The initial atomic positions are determined from the diffraction data. For the structure of bismuth nitrate pentahydrate, the "usual Patterson-Fourier procedure" was employed.[1] The Patterson function is used to determine the positions of the heavy bismuth atoms, and subsequent Fourier maps reveal the positions of the lighter atoms (oxygen and nitrogen).

-

Structure Refinement: The initial structural model is refined using a least-squares method. This iterative process adjusts the atomic coordinates, and thermal parameters to achieve the best possible fit between the observed and calculated diffraction intensities.[1] For this structure, a full-matrix least-squares refinement based on F² was performed.[1]

Conclusion

The redetermined crystal structure of bismuth nitrate pentahydrate provides a precise and detailed understanding of its solid-state architecture. The triclinic unit cell and the complex, ten-coordinate environment of the bismuth ion are defining features. The experimental protocols outlined in this guide provide a foundation for the synthesis and analysis of this and related compounds. This information is critical for researchers in the fields of inorganic chemistry, materials science, and pharmaceutical development, where the precise control of crystal structure is paramount.

References

An In-depth Technical Guide to the Thermal Decomposition Analysis of Bismuth Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of bismuth hydrate (B1144303), often referred to as bismuth hydroxide (B78521) or bismuth oxide hydrate. A thorough understanding of its thermal behavior is critical for applications ranging from the synthesis of high-purity bismuth oxides for catalytic and pharmaceutical purposes to ensuring the stability of bismuth-containing drug formulations.

Core Concepts in the Thermal Decomposition of Bismuth Hydrate

This compound is not always a well-defined compound with a simple Bi(OH)₃ stoichiometry; it is often described as a hydrated bismuth oxide. Its synthesis typically involves the precipitation from a solution of a bismuth salt, such as bismuth nitrate, by the addition of an alkali hydroxide.[1][2] The thermal decomposition of this compound is a multi-step process that primarily involves dehydration followed by the conversion to bismuth(III) oxide. Upon heating, bismuth hydroxide decomposes to bismuth(III) oxide (Bi₂O₃).[2][3] This process is crucial for producing bismuth oxide nanoparticles with specific properties.[3]

The decomposition pathway can be influenced by various factors, including the method of preparation of the initial this compound, the presence of impurities, and the atmospheric conditions during thermal analysis.

Experimental Protocols

Detailed and consistent experimental protocols are essential for obtaining reproducible and accurate data in the thermal analysis of this compound. The following methodologies are based on established practices for the thermal analysis of bismuth compounds.

2.1 Synthesis of this compound (Precipitation Method)

-

Preparation of Bismuth Solution: Dissolve a known quantity of a soluble bismuth salt (e.g., bismuth nitrate, Bi(NO₃)₃·5H₂O) in a suitable solvent, such as dilute nitric acid, to prevent premature hydrolysis.

-

Precipitation: Slowly add an alkali hydroxide solution (e.g., sodium hydroxide or ammonium (B1175870) hydroxide) to the bismuth solution while stirring continuously.[1] The formation of a white precipitate indicates the formation of this compound.[2]

-

Washing and Isolation: The precipitate is then washed several times with deionized water to remove any unreacted salts and subsequently isolated by filtration or centrifugation.

-

Drying: The resulting this compound is dried at a low temperature (e.g., 60-80 °C) to remove excess water without initiating decomposition.

2.2 Thermal Analysis

-

Instrumentation: A simultaneous thermal analyzer (STA) capable of performing Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) or Differential Thermal Analysis (DTA) is recommended.

-

Sample Preparation: A small, accurately weighed sample of the dried this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

Experimental Conditions:

-

Heating Rate: A linear heating rate, commonly between 5 and 20 °C/min, is applied.[4]

-

Temperature Range: The sample is heated from ambient temperature to a temperature sufficient to ensure complete decomposition, typically up to 600-800 °C.

-

Atmosphere: The analysis is usually conducted under a controlled atmosphere, such as dry nitrogen or air, with a constant flow rate.

-

-

Data Acquisition: The instrument records the sample's mass change (TGA), the difference in temperature between the sample and a reference (DTA), and the heat flow to or from the sample (DSC) as a function of temperature.

2.3 Characterization of Decomposition Products

-

X-ray Diffraction (XRD): To identify the crystalline phases of the solid residues at different stages of decomposition.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To monitor the changes in chemical bonding, particularly the disappearance of hydroxyl groups and the formation of Bi-O bonds.

Data Presentation

The following tables summarize the expected thermal events and mass losses during the thermal decomposition of this compound and related compounds.

Table 1: Thermal Decomposition Stages of this compound

| Temperature Range (°C) | Thermal Event | Mass Loss (%) | Associated Process |

| 100 - 250 | Endothermic | Variable | Dehydration (loss of adsorbed and bound water) |

| 250 - 450 | Endothermic/Exothermic | Variable | Decomposition of this compound to bismuth oxide |

| > 450 | - | Stable | Formation of stable bismuth(III) oxide |

Note: The exact temperatures and mass losses can vary depending on the specific nature of the this compound sample and the experimental conditions.

Table 2: Thermal Decomposition Data for Related Bismuth Compounds

| Compound | Decomposition Temperature (°C) | Final Residue | Reference |

| Bismuth Oxalate Hydrate (Bi₂(C₂O₄)₃·7H₂O) | ~270 (in air) | β-Bi₂O₃ | |

| Bismuth Subcarbonate ((BiO)₂CO₃) | 300 - 500 | Bi₂O₃ | [4] |

| Bismuth Tartrate | 230 - 280 | β-Bi₂O₃ | [5] |

Visualizations

4.1 Experimental Workflow

Caption: Experimental workflow for the synthesis and thermal analysis of this compound.

4.2 Generalized Thermal Decomposition Pathway

Caption: Generalized thermal decomposition pathway for this compound.

References

An In-Depth Technical Guide to the Solubility of Bismuth Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of several key bismuth compounds in a variety of solvents. The information is intended to support research, development, and formulation activities involving these compounds.

Introduction to Bismuth Compounds and Their Solubility

Bismuth and its compounds have a long history of use in medicine, cosmetics, and various industrial applications. Their therapeutic effects are often linked to their bioavailability, which is directly influenced by their solubility in physiological and other solvent systems. Understanding the solubility of bismuth compounds is therefore a critical factor in drug development, formulation design, and in predicting their environmental fate and toxicological profiles.

This guide focuses on the following bismuth compounds:

-

Bismuth(III) Nitrate (B79036) (Bi(NO₃)₃·5H₂O)

-

Bismuth(III) Chloride (BiCl₃)

-

Bismuth Subcarbonate ((BiO)₂CO₃)

-

Bismuth Subgallate (C₇H₅BiO₆)

-

Bismuth Subsalicylate (C₇H₅BiO₄)

-

Bismuth(III) Oxide (Bi₂O₃)

The solubility of these compounds is discussed in relation to various solvents, including water, aqueous acidic and basic solutions, and common organic solvents.

Quantitative Solubility Data

The following tables summarize the available quantitative and qualitative solubility data for the selected bismuth compounds. It is important to note that many bismuth salts are prone to hydrolysis in aqueous solutions, which can significantly affect their apparent solubility. The formation of less soluble oxysalts is a common phenomenon.

Table 1: Solubility of Bismuth(III) Nitrate Pentahydrate (Bi(NO₃)₃·5H₂O)

| Solvent | Solubility | Temperature (°C) | Notes |

| Water | Decomposes | Ambient | Hydrolyzes to form insoluble bismuth oxynitrate (BiONO₃)[1][2]. Soluble in water only at a low pH (0-3), which can be achieved by adding nitric acid[2][3]. |

| Nitric Acid (dilute) | Soluble | Ambient | Dissolves to form a clear solution[1][3][4][5][6][7]. |

| Acetic Acid | Soluble | Ambient | [1][3][4][5][6][8][9] |

| Acetone | Soluble | Ambient | [1][3][4][5][6][7][8][9] |

| Glycerol | Soluble | Ambient | [1][3][4][5][6][8][9] |

| Ethanol | Insoluble/Low Solubility | Ambient | [1][3][8][9] |

| Ethyl Acetate | Insoluble | Ambient | [1][3][8] |

| Diethyl Ether | Highly Soluble | Ambient | [3] |

| DMSO | Highly Soluble | Ambient | [3] |

Table 2: Solubility of Bismuth(III) Chloride (BiCl₃)

| Solvent | Solubility | Temperature (°C) | Notes |

| Water | Decomposes | Ambient | Hydrolyzes to form insoluble bismuth oxychloride (BiOCl)[10][11]. |

| Hydrochloric Acid | Soluble | Ambient | Forms soluble chloro-complexes such as [BiCl₄]⁻[12]. The solubility increases with increasing HCl concentration[13]. |

| Ethanol | Soluble | Ambient | [12] |

| Diethyl Ether | Soluble | Ambient | [10][12] |

| Acetone | 17.9 g/100 g | 18 | [14] |

| Methanol | Soluble | Ambient | [10] |

| Ethyl Acetate | 1.66 g/100 g | 18 | [14] |

| Dimethyl Sulfoxide (DMSO) | 0.9 g/100 g | 25 | [14] |

Table 3: Solubility of Bismuth Subcarbonate ((BiO)₂CO₃)

| Solvent | Solubility | Temperature (°C) | Notes |

| Water | Practically Insoluble | Ambient | |

| Ethanol | Practically Insoluble | Ambient | |

| Mineral Acids (e.g., HNO₃, HCl) | Soluble | Ambient | Dissolves with effervescence. |

| Acetic Acid (concentrated) | Soluble | Ambient |

Table 4: Solubility of Bismuth Subgallate (C₇H₅BiO₆)

| Solvent | Solubility | Temperature (°C) | Notes |

| Water | Practically Insoluble | Ambient | |

| Ethanol | Practically Insoluble | Ambient | |

| Chloroform | Practically Insoluble | Ambient | |

| Ether | Practically Insoluble | Ambient | |

| Dilute Alkali Hydroxide Solutions | Soluble | Ambient | Forms a yellow liquid that rapidly turns deep red. |

| Hot Mineral Acids | Soluble | Hot | Dissolves with decomposition. |

Table 5: Solubility of Bismuth Subsalicylate (C₇H₅BiO₄)

| Solvent | Solubility | Temperature (°C) | Notes |

| Water | Practically Insoluble (<1 mg/mL) | 21.7 | [15] |

| Ethanol | 38.51 g/L | 25 | [16] |

| Methanol | 56.34 g/L | 25 | [16] |

| Isopropanol | 32.87 g/L | 25 | [16] |

| DMSO | 27.5 mg/mL | Ambient | Sonication is recommended[17]. |

| Mineral Acids | Soluble | Ambient | Dissolves with decomposition[18]. |

| Alkali | Soluble | Ambient | [18] |

Table 6: Solubility of Bismuth(III) Oxide (Bi₂O₃)

| Solvent | Solubility | Temperature (°C) | Notes |

| Water | Insoluble | Ambient | |

| Acids (e.g., HCl, HNO₃) | Soluble | Ambient | Dissolves to form corresponding bismuth(III) salts. |

| Sulfuric Acid | Slightly Soluble | Room Temperature | [5] |

| Acetone | Insoluble | Ambient | [5] |

| Alkali Hydroxide Solutions | Insoluble | Ambient |

Experimental Protocols

This section provides detailed methodologies for determining the solubility of bismuth compounds and for quantifying bismuth concentrations in solution.

Shake-Flask Method for Equilibrium Solubility Determination

This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Principle: An excess amount of the solid bismuth compound is agitated in a specific solvent system at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined by a suitable analytical method.

Apparatus:

-

Orbital shaker with temperature control

-

Glass flasks or vials with stoppers

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm pore size)

-

Analytical balance

-

pH meter (for aqueous solutions)

-

Appropriate analytical instrument for concentration measurement (e.g., AAS, ICP-MS, HPLC)

Procedure:

-

Preparation:

-

Add an excess amount of the finely powdered bismuth compound to a pre-weighed flask. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved[19].

-

Add a known volume of the desired solvent to the flask.

-

For aqueous solutions, measure and, if necessary, adjust the pH of the slurry[19].

-

-

Equilibration:

-

Seal the flasks and place them in the orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150-300 rpm)[19].

-

Agitate the flasks for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be established by taking samples at different time points (e.g., 24, 48, and 72 hours) and confirming that the concentration no longer changes[19].

-

-

Sample Collection and Preparation:

-

After equilibration, allow the flasks to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant.

-

Separate the undissolved solid from the liquid phase immediately to prevent changes in concentration. This can be achieved by centrifugation followed by filtration of the supernatant through a syringe filter[19].

-

-

Analysis:

-

Dilute the clear filtrate with a suitable solvent to a concentration within the working range of the analytical instrument.

-

Determine the concentration of bismuth in the diluted sample using a validated analytical method such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

-

-

Calculation:

-

Calculate the solubility of the bismuth compound in the solvent, taking into account any dilution factors. The solubility is typically expressed in units such as g/L, mg/mL, or mol/L.

-

Gravimetric Analysis of Bismuth as Bismuth Phosphate (B84403)

This method is suitable for determining the bismuth content in a sample by precipitating it as a stable, insoluble salt.

Principle: The bismuth compound is dissolved, and the bismuth ions (Bi³⁺) are quantitatively precipitated as bismuth phosphate (BiPO₄) by the addition of a phosphate-containing reagent. The precipitate is then filtered, washed, dried, and weighed.

Apparatus:

-

Beakers

-

Volumetric flasks

-

Filter paper (ashless) or Gooch crucible

-

Funnel

-

Drying oven or furnace

-

Analytical balance

Procedure:

-

Sample Dissolution:

-

Precipitation:

-

Heat the bismuth solution gently.

-

Slowly add a solution of a phosphate salt (e.g., sodium phosphate or ammonium (B1175870) phosphate) with constant stirring to precipitate the bismuth as bismuth phosphate[20][21]. An excess of the precipitating agent is added to ensure complete precipitation.

-

-

Digestion:

-

Keep the solution with the precipitate warm for a period to allow the precipitate to "digest." This process promotes the formation of larger, more easily filterable crystals.

-

-

Filtration and Washing:

-

Drying and Ignition:

-

Carefully transfer the filter paper with the precipitate to a crucible.

-

Dry the precipitate in a drying oven.

-

Ignite the precipitate in a furnace at a controlled temperature until a constant weight is achieved. The ignition converts any remaining filter paper to ash and ensures the precipitate is completely dry[15].

-

-

Weighing and Calculation:

-

Allow the crucible to cool in a desiccator to room temperature and then weigh it accurately.

-

The weight of the bismuth phosphate precipitate is determined by difference.

-

The amount of bismuth in the original sample can be calculated using the gravimetric factor for Bi in BiPO₄ (0.6875).

-

Bismuth Concentration Determination by Flame Atomic Absorption Spectroscopy (FAAS)

Principle: A solution containing bismuth is aspirated into a flame, where it is atomized. A light beam from a bismuth hollow cathode lamp is passed through the flame, and the amount of light absorbed by the ground-state bismuth atoms is proportional to the concentration of bismuth in the sample.

Apparatus:

-

Atomic Absorption Spectrometer with a bismuth hollow cathode lamp

-

Air-acetylene flame system

-

Volumetric glassware for standard preparation

Procedure:

-

Standard Preparation:

-

Prepare a stock standard solution of bismuth (e.g., 1000 µg/mL) by dissolving a known weight of high-purity bismuth metal in a minimal volume of nitric acid and diluting to a known volume with deionized water[13].

-

Prepare a series of working standards by serial dilution of the stock standard solution. The concentration of the working standards should bracket the expected concentration of the unknown samples.

-

-

Instrument Setup:

-

Install the bismuth hollow cathode lamp and set the instrument to the recommended wavelength for bismuth (typically 223.1 nm)[13].

-

Set the appropriate slit width and lamp current as per the instrument manufacturer's recommendations.

-

Ignite the air-acetylene flame and optimize the burner position and gas flow rates for maximum absorbance while aspirating a mid-range standard.

-

-

Sample Analysis:

-

Aspirate a blank solution (the same matrix as the samples and standards) and zero the instrument.

-

Aspirate the standards in order of increasing concentration and record the absorbance values.

-

Aspirate the unknown sample solutions and record their absorbance values.

-

Aspirate the blank and a standard periodically to check for instrument drift.

-

-

Data Analysis:

-

Plot a calibration curve of absorbance versus the concentration of the standards.

-

Determine the concentration of bismuth in the unknown samples by comparing their absorbance values to the calibration curve.

-

Bismuth Concentration Determination by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

Principle: A solution containing bismuth is introduced into an argon plasma, which ionizes the bismuth atoms. The resulting ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio. The detector measures the number of ions for a specific isotope of bismuth, which is proportional to the concentration of bismuth in the sample.

Apparatus:

-

Inductively Coupled Plasma-Mass Spectrometer

-

Autosampler

-

Volumetric glassware for standard preparation

Procedure:

-

Standard and Sample Preparation:

-

Prepare a series of calibration standards from a certified bismuth stock solution. The standards and samples should be prepared in a dilute acid matrix (typically 1-2% nitric acid) to ensure the stability of the bismuth ions and compatibility with the ICP-MS instrument[22][23].

-

An internal standard (e.g., Thallium) is often added to all blanks, standards, and samples to correct for instrumental drift and matrix effects[24].

-

-

Instrument Setup and Tuning:

-

Perform daily performance checks and tune the ICP-MS instrument according to the manufacturer's recommendations to ensure optimal sensitivity, resolution, and stability.

-

-

Analysis:

-

Analyze a blank, the calibration standards, and the unknown samples.

-

The instrument measures the ion intensity for the bismuth isotope (²⁰⁹Bi).

-

-

Data Analysis:

-

The instrument software generates a calibration curve from the standard responses and calculates the concentration of bismuth in the unknown samples.

-

Quality control samples (e.g., certified reference materials, spiked samples) should be analyzed to validate the accuracy and precision of the results.

-

Visualization of Experimental and Logical Workflows

Logical Workflow for Solubility Determination

The following diagram illustrates a general logical workflow for determining the solubility of a bismuth compound.

Caption: A flowchart outlining the decision-making process for selecting and executing a solubility determination method.

Experimental Workflow for Shake-Flask Solubility Measurement

This diagram details the key steps involved in the shake-flask method for determining equilibrium solubility.

Caption: A step-by-step workflow for determining equilibrium solubility using the shake-flask method.

Bismuth Speciation in Aqueous Solution

The solubility and bioavailability of bismuth are heavily influenced by its speciation in aqueous solution, which is primarily a function of pH. The following diagram illustrates the general hydrolysis pathway of the Bi³⁺ aqua ion.

Caption: A simplified diagram showing the hydrolysis of the Bi³⁺ aqua ion with increasing pH.

Conclusion

The solubility of bismuth compounds is a complex property influenced by the specific compound, the solvent system, temperature, and pH. While many bismuth salts exhibit poor solubility in water due to hydrolysis, their solubility can be significantly enhanced in acidic or in the presence of complexing agents. For researchers and drug development professionals, a thorough understanding of these solubility characteristics is essential for controlling the bioavailability and efficacy of bismuth-based therapeutics and for designing robust formulations. The experimental protocols provided in this guide offer a starting point for the accurate determination of bismuth compound solubility and concentration. Further research is needed to generate more comprehensive quantitative solubility data for a wider range of solvents and conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. who.int [who.int]

- 3. Bismuth(III) nitrate - Crystal growing [en.crystalls.info]

- 4. Bismuth(III) nitrate pentahydrate, 98% 100 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 5. Bismuth nitrate pentahydrate | 10035-06-0 [amp.chemicalbook.com]

- 6. Bismuth nitrate pentahydrate Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. Bismuth nitrate(Bi(NO3)3) [chembk.com]

- 9. Bismuth(III) nitrate - Wikipedia [en.wikipedia.org]

- 10. Bismuth chloride - Sciencemadness Wiki [sciencemadness.org]

- 11. Bismuth chloride - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. hpst.cz [hpst.cz]

- 14. bismuth trichloride [chemister.ru]

- 15. Bismuth Subsalicylate | C7H5BiO4 | CID 53629521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. scent.vn [scent.vn]

- 17. Bismuth Subsalicylate | COX | PGE Synthase | TargetMol [targetmol.com]

- 18. BISMUTH SUBSALICYLATE | 14882-18-9 [chemicalbook.com]

- 19. ia800607.us.archive.org [ia800607.us.archive.org]

- 20. researchgate.net [researchgate.net]

- 21. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 22. epa.gov [epa.gov]

- 23. epa.gov [epa.gov]

- 24. midlandsci.com [midlandsci.com]

An In-depth Technical Guide: Bismuth Hydrate as a Precursor for Bismuth Oxide Synthesis

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Bismuth oxide (Bi₂O₃) is a material of significant scientific and commercial interest, owing to its diverse applications in photocatalysis, electronics, and medicine. The synthesis of Bi₂O₃ with controlled morphology, crystal phase, and particle size is crucial for optimizing its performance in these applications. A common and effective strategy for producing high-purity bismuth oxide is through the use of hydrated bismuth intermediates, often referred to as bismuth hydrate (B1144303) or bismuth hydroxide (B78521) (Bi(OH)₃). These precursors, typically formed in situ from bismuth salts like bismuth nitrate (B79036), offer a versatile platform for various synthesis techniques, including hydrothermal, solvothermal, precipitation, and thermal decomposition methods. This guide provides a comprehensive overview of the synthesis of bismuth oxide using bismuth hydrate as a precursor, detailing experimental protocols, presenting quantitative data for process optimization, and visualizing the underlying chemical pathways and workflows.

Introduction: The Role of this compound in Bi₂O₃ Synthesis

This compound serves as a pivotal intermediate in the wet-chemical synthesis of bismuth oxide. It is typically not a stable, isolated reagent but is rather generated in solution, most commonly by increasing the pH of an aqueous solution containing a bismuth salt, such as bismuth nitrate (Bi(NO₃)₃·5H₂O). The addition of an alkali like sodium hydroxide (NaOH), potassium hydroxide (KOH), or ammonia (B1221849) (NH₄OH) leads to the precipitation of white flakes of what is generally described as bismuth oxide hydrate or bismuth hydroxide.[1]

The fundamental principle involves two main stages:

-

Precipitation of this compound: Bismuth ions (Bi³⁺) in solution react with hydroxide ions (OH⁻) to form a hydrated precipitate.

-

Conversion to Bismuth Oxide: The this compound precursor is then converted to bismuth oxide (Bi₂O₃) through dehydration, which can be achieved by thermal treatment (calcination) or under hydrothermal/solvothermal conditions.[1][2]

The physical and chemical properties of the final Bi₂O₃ product—such as its crystalline phase (e.g., monoclinic α-Bi₂O₃ or tetragonal β-Bi₂O₃), particle size, and morphology—are highly dependent on the conditions employed during both the precipitation and conversion steps.[2][3]

Synthesis Methodologies and Experimental Protocols

Several synthesis routes leverage the in-situ formation of this compound to produce bismuth oxide. Below are detailed protocols for the most common and effective methods.

Co-Precipitation Method Followed by Calcination

This method involves the precipitation of bismuth hydroxide from a bismuth salt solution, followed by thermal decomposition (calcination) to yield bismuth oxide.

Experimental Protocol:

-

Precursor Solution Preparation: Dissolve a specific amount of bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O) in dilute nitric acid to prevent premature hydrolysis. A separate solution of a precipitating agent, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is prepared in deionized water.[3][4]

-

Precipitation: The alkaline solution is added dropwise to the bismuth nitrate solution under vigorous stirring. This results in the formation of a white precipitate of bismuth hydroxide/hydrate. The pH of the final mixture is critical and should be maintained above 12 to ensure complete precipitation.[4]

-

Aging and Washing: The precipitated suspension is stirred at a controlled temperature (e.g., 60°C) for a set duration (e.g., 2 hours) to age the precipitate.[4] The product is then collected by centrifugation or filtration and washed several times with deionized water to remove ionic impurities.

-

Drying: The washed precipitate is dried in an oven, typically at around 80°C for several hours, to remove residual water.[4]

-

Calcination: The dried this compound powder is calcined in a furnace at a specific temperature (e.g., 300-700°C) for a defined period (e.g., 2 hours) to induce dehydration and crystallization into Bi₂O₃.[2][4] The final crystalline phase is highly dependent on the calcination temperature.[2]

Hydrothermal/Solvothermal Synthesis

This method involves a chemical reaction in a sealed vessel (autoclave) at elevated temperature and pressure, which facilitates the direct conversion of precursors to crystalline bismuth oxide without a separate high-temperature calcination step.

Experimental Protocol:

-

Precursor Solution Preparation: A bismuth salt, such as Bi(NO₃)₃·5H₂O, is dissolved in a suitable solvent. For hydrothermal synthesis, this is typically water, while for solvothermal synthesis, an organic solvent like ethylene (B1197577) glycol is used.[5][6] In some variations, a mineralizer or precipitating agent like NaOH is also added.[7]

-

Hydrothermal/Solvothermal Reaction: The resulting solution or suspension is transferred into a Teflon-lined stainless steel autoclave. The autoclave is sealed and heated to a specific temperature (e.g., 120-220°C) for a duration ranging from minutes to several hours (e.g., 10 min to 12 h).[5][7] During this process, the bismuth salt hydrolyzes to form a hydrated intermediate, which subsequently dehydrates and crystallizes into Bi₂O₃.[5]

-

Product Recovery: After the reaction, the autoclave is cooled to room temperature naturally. The solid product is collected by centrifugation, washed several times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts, and finally dried in a vacuum oven (e.g., at 80°C for 2 hours).[5]

References

- 1. Bismuth hydroxide - Wikipedia [en.wikipedia.org]

- 2. Bismuth Hydroxide | High-Purity Reagent | RUO [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. malayajournal.org [malayajournal.org]

- 5. eemj.icpm.tuiasi.ro [eemj.icpm.tuiasi.ro]

- 6. researchgate.net [researchgate.net]

- 7. pubs.aip.org [pubs.aip.org]

A Comprehensive Guide to the Structural Characterization of Bismuth Oxyhydroxides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bismuth oxyhydroxides (BiOOH) are a class of inorganic compounds that have garnered significant interest in various scientific and technological fields, including catalysis, environmental remediation, and medicine. Their layered crystal structure and reactive surface chemistry make them versatile materials with tunable properties. A thorough understanding of their structural characteristics at the atomic and macroscopic levels is paramount for optimizing their performance in diverse applications. This technical guide provides an in-depth overview of the key techniques and methodologies employed for the structural characterization of bismuth oxyhydroxides, intended to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Synthesis of Bismuth Oxyhydroxides

The structural properties of bismuth oxyhydroxides are intrinsically linked to their synthesis method. The two most common methods for preparing BiOOH are precipitation and hydrothermal synthesis.

Experimental Protocol: Precipitation Method

The precipitation method is a straightforward and widely used technique for the synthesis of bismuth oxyhydroxides at room temperature.[1][2]

Materials:

-

Bismuth nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O)

-

Sodium hydroxide (B78521) (NaOH) or Ammonium hydroxide (NH₄OH)

-

Deionized water

Procedure:

-

Prepare a 0.1 M solution of bismuth nitrate pentahydrate by dissolving the salt in deionized water. A small amount of dilute nitric acid can be added to prevent premature hydrolysis.

-

Prepare a 1 M solution of NaOH or NH₄OH.

-

Slowly add the alkaline solution dropwise to the bismuth nitrate solution under vigorous stirring.

-

Monitor the pH of the solution. Bismuth hydroxide, a precursor to bismuth oxyhydroxide, typically precipitates at a pH between 8 and 10.[3]

-

Continue stirring the resulting white suspension for a specified period (e.g., 2-4 hours) to ensure complete reaction and aging of the precipitate.

-

Collect the precipitate by centrifugation or filtration.

-

Wash the collected solid repeatedly with deionized water and ethanol to remove any unreacted precursors and impurity ions.

-

Dry the final product in an oven at a low temperature (e.g., 60-80 °C) to obtain bismuth oxyhydroxide powder.[2]

Experimental Protocol: Hydrothermal Synthesis

Hydrothermal synthesis allows for the formation of well-crystallized bismuth oxyhydroxide with controlled morphology.[4][5][6]

Materials:

-

Bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O) or Bismuth hydroxide (Bi(OH)₃)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Deionized water

Procedure:

-

Dissolve a specific amount of the bismuth precursor in deionized water or a suitable solvent.

-

Add a mineralizer, typically a strong base like NaOH or KOH, to the solution to control the pH and facilitate the dissolution-recrystallization process.

-

Transfer the resulting mixture to a Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and heat it to a specific temperature, typically between 120 °C and 180 °C, for a set duration (e.g., 12-24 hours).[4]

-

After the reaction, allow the autoclave to cool down to room temperature naturally.

-

Collect the solid product by filtration.

-

Wash the product thoroughly with deionized water and ethanol.

-

Dry the final bismuth oxyhydroxide product in an oven.

Structural Characterization Techniques

A multi-technique approach is essential for a comprehensive structural characterization of bismuth oxyhydroxides.

X-ray Diffraction (XRD)

XRD is the primary technique for determining the crystal structure, phase purity, and crystallite size of bismuth oxyhydroxides.

Instrument:

-

A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is commonly used.[7][8][9]

Sample Preparation:

-

Grind the bismuth oxyhydroxide powder to a fine, homogeneous consistency using an agate mortar and pestle.

-

Mount the powder on a sample holder, ensuring a flat and densely packed surface.

Data Collection:

-

Scan the sample over a 2θ range typically from 10° to 80°.[7]

-

Use a step size of 0.02° and a scan speed of 1-5°/min.[7]

Data Analysis:

-

Identify the crystalline phases by comparing the experimental diffraction pattern with standard diffraction patterns from databases such as the Joint Committee on Powder Diffraction Standards (JCPDS) or the International Centre for Diffraction Data (ICDD).

-

Determine the lattice parameters by Rietveld refinement of the XRD data.

-

Calculate the average crystallite size using the Scherrer equation: D = (K * λ) / (β * cosθ) where D is the crystallite size, K is the Scherrer constant (typically ~0.9), λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of the diffraction peak, and θ is the Bragg angle.

| Compound | Crystal System | Space Group | Lattice Parameters (Å) | JCPDS/ICDD Card No. |

| β-Bi₂O₃ | Tetragonal | P-42₁c | a = 7.742, c = 5.631 | 27-0050 |

| α-Bi₂O₃ | Monoclinic | P2₁/c | a = 5.848, b = 8.166, c = 7.510, β = 113.0° | 71-2274 |

| γ-Bi₂O₃ | Body-centered cubic | I23 | a = 10.268 | 27-0052 |

Spectroscopic Techniques

Raman spectroscopy is a powerful non-destructive technique for probing the vibrational modes of bismuth oxyhydroxides, providing information about their local structure and chemical bonding.

Instrument:

-

A Raman spectrometer equipped with a laser excitation source (e.g., 514 nm Ar⁺ laser or 633 nm He-Ne laser).[10]

Sample Preparation:

-

The powder sample can be pressed into a pellet or placed on a microscope slide.

Data Collection:

-

Acquire spectra at room temperature.

-

Use a low laser power to avoid laser-induced thermal decomposition or phase transformation of the sample.[10]

-

Collect spectra over a range of 50 to 1000 cm⁻¹.

| Compound | Raman Peak Positions (cm⁻¹) | Vibrational Mode Assignment |

| α-Bi₂O₃ | ~88, 122, 142, 185, 212, 314, 415, 450 | Bi-O stretching and bending modes |

| β-Bi₂O₃ | ~125, 314, 376, 460 | Bi-O stretching and bending modes[10] |

| γ-Bi₂O₃ | ~144, 278, 320, 384, 450, 550 | Bi-O stretching and bending modes[10] |

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the constituent elements in bismuth oxyhydroxides.

Instrument:

-

An XPS system with a monochromatic Al Kα or Mg Kα X-ray source.

Sample Preparation:

-

Mount the powder sample on a sample holder using double-sided adhesive tape.

-

Introduce the sample into the ultra-high vacuum chamber of the spectrometer.

Data Collection:

-

Acquire a survey spectrum to identify all the elements present on the surface.

-

Perform high-resolution scans for the Bi 4f, O 1s, and C 1s regions.

-

The C 1s peak at 284.8 eV from adventitious carbon is typically used for binding energy calibration.[11]

Data Analysis:

-

Deconvolute the high-resolution spectra into their constituent components to identify the different chemical states.

-

The Bi 4f region typically shows two peaks, Bi 4f₇/₂ and Bi 4f₅/₂, corresponding to the +3 oxidation state of bismuth.[11][12]

-

The O 1s spectrum can be deconvoluted to distinguish between Bi-O bonds in the lattice and hydroxyl (-OH) groups.

| Element | Core Level | Binding Energy (eV) for Bi³⁺ |

| Bismuth | Bi 4f₇/₂ | ~159 eV[11] |

| Bismuth | Bi 4f₅/₂ | ~164 eV[11] |

| Oxygen | O 1s (Bi-O) | ~530 eV |

| Oxygen | O 1s (OH) | ~531-532 eV |

Microscopic Techniques

SEM is used to visualize the surface morphology, particle size, and aggregation of bismuth oxyhydroxide powders.

Instrument:

-

A scanning electron microscope.

Sample Preparation:

-

Disperse a small amount of the powder in a volatile solvent like ethanol.

-

Drop-cast the dispersion onto a silicon wafer or an SEM stub.

-

Allow the solvent to evaporate completely.

-

Coat the sample with a thin layer of a conductive material (e.g., gold or carbon) to prevent charging during imaging.[10]

TEM provides high-resolution images of the internal structure, crystallite size, and lattice fringes of bismuth oxyhydroxide nanoparticles.

Instrument:

-

A transmission electron microscope operating at an accelerating voltage of, for example, 200 kV.[13]

Sample Preparation:

-

Disperse the powder in a solvent such as ethanol through ultrasonication to break up agglomerates.[14]

-

Place a drop of the dilute suspension onto a carbon-coated copper grid.[13][14]

-

Allow the solvent to dry completely before inserting the grid into the microscope.[13]

Phase Transformation and Reaction Pathways

Bismuth oxyhydroxides are often precursors for the synthesis of various crystalline phases of bismuth oxide (Bi₂O₃). Understanding the transformation pathways is crucial for controlling the final product's properties.

Thermal Decomposition of BiOOH

Upon heating, bismuth oxyhydroxide typically undergoes dehydration and transforms into different polymorphs of bismuth oxide. The specific phase obtained depends on the temperature and heating rate.[15][16][17]

References

- 1. Page loading... [guidechem.com]

- 2. CN103112893B - Preparation method of bismuth hydroxide - Google Patents [patents.google.com]

- 3. mkjc.in [mkjc.in]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Hydrothermal magic for the synthesis of new bismuth oxides - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. Bismuth sulfide study using X-ray diffraction analysis [epubl.ktu.edu]

- 8. monash.edu [monash.edu]

- 9. imim.pl [imim.pl]

- 10. Facile and reproducible method of stabilizing Bi2O3 phases confined in nanocrystallites embedded in amorphous matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.aip.org [pubs.aip.org]

- 12. Bismuth | XPS Periodic Table | Thermo Fisher Scientific - SG [thermofisher.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Thermal Decomposition of Nanostructured Bismuth Subcarbonate [mdpi.com]

- 17. journals.urfu.ru [journals.urfu.ru]

An In-depth Technical Guide to the Core Principles of Bismuth Chemistry in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles governing the chemistry of bismuth in aqueous solutions. Tailored for researchers, scientists, and professionals in drug development, this document delves into the intricate behaviors of bismuth ions in water, including hydrolysis, speciation, complexation, and redox chemistry. The information presented is supported by quantitative data, detailed experimental methodologies, and visual representations of key processes to facilitate a deeper understanding of this scientifically significant element.

Introduction to Bismuth's Aqueous Chemistry

Bismuth, the heaviest stable element, exhibits a rich and complex chemistry in aqueous environments, primarily in its +3 oxidation state (Bi(III)). Its behavior is characterized by a strong tendency to hydrolyze, even in acidic solutions, forming a variety of mononuclear and polynuclear species. This propensity for hydrolysis, along with its ability to form stable complexes with various organic and inorganic ligands, is central to its role in medicine and materials science. Understanding these fundamental principles is critical for the development of new bismuth-based pharmaceuticals and for elucidating the mechanism of action of existing drugs like bismuth subsalicylate and colloidal bismuth subcitrate.[1][2][3][4][5]

Hydrolysis and Speciation of Bi(III) in Aqueous Solutions

In aqueous solutions, the Bi(III) ion does not exist as a simple hydrated ion, [Bi(H2O)n]³⁺, unless in strongly acidic conditions.[6][7][8] As the pH increases, a series of hydrolysis reactions occur, leading to the formation of various hydroxylated species. This process begins at pH values close to zero.[6][7]

The primary mononuclear hydrolysis products include Bi(OH)²⁺, Bi(OH)₂⁺, Bi(OH)₃, and Bi(OH)₄⁻.[8][9] At slightly higher pH, these mononuclear species can polymerize to form polynuclear complexes. The most well-characterized of these is the hexameric cation, [Bi₆O₄(OH)₄]⁶⁺, which is often represented as [Bi₆(OH)₁₂]⁶⁺ in thermodynamic studies.[6][7] The speciation of bismuth is highly dependent on factors such as pH, the concentration of bismuth, and the presence of coordinating anions.[8]

Logical Diagram of Bismuth Hydrolysis Pathway

Caption: A simplified logical diagram illustrating the stepwise hydrolysis of the aqueous Bi(III) ion.

Quantitative Data on Bismuth Chemistry

A thorough understanding of bismuth's aqueous chemistry necessitates quantitative data. The following tables summarize key thermodynamic constants.

Table 1: Hydrolysis Constants of Bi(III) at 25 °C

| Reaction | log K |

| Bi³⁺ + H₂O ⇌ Bi(OH)²⁺ + H⁺ | -1.58 |

| Bi³⁺ + 2H₂O ⇌ Bi(OH)₂⁺ + 2H⁺ | -4.5 |

| Bi³⁺ + 3H₂O ⇌ Bi(OH)₃ + 3H⁺ | -9.0 |

| Bi³⁺ + 4H₂O ⇌ Bi(OH)₄⁻ + 4H⁺ | -21.2 |

| 6Bi³⁺ + 12H₂O ⇌ [Bi₆(OH)₁₂]⁶⁺ + 12H⁺ | 1.34 |

Source: Data compiled from various sources, including NECTAR COST.[9]

Table 2: Solubility Product Constants (Ksp) of Bismuth Compounds at 25 °C

| Compound | Formula | Ksp |

| Bismuth Hydroxide | Bi(OH)₃ | 4 x 10⁻³¹ |

| Bismuth Oxychloride | BiOCl | 1.8 x 10⁻³¹ |

| Bismuth Oxyhydroxide | BiO(OH) | 4 x 10⁻¹⁰ |

| Bismuth Arsenate | BiAsO₄ | 4.43 x 10⁻¹⁰ |

| Bismuth Iodide | BiI₃ | 7.71 x 10⁻¹⁹ |

| Bismuth Sulfide | Bi₂S₃ | 1 x 10⁻⁹⁷ |

Source: Data compiled from multiple chemistry resources.[10][11][12][13]

Table 3: Standard Reduction Potentials of Bismuth Species in Aqueous Solution

| Half-Reaction | Standard Potential (E°) (V) |

| Bi³⁺ + 3e⁻ ⇌ Bi(s) | +0.308 |

| BiO⁺ + 2H⁺ + 3e⁻ ⇌ Bi(s) + H₂O | +0.32 |

| BiCl₄⁻ + 3e⁻ ⇌ Bi(s) + 4Cl⁻ | +0.16 |

| Bi₂O₃(s) + 3H₂O + 6e⁻ ⇌ 2Bi(s) + 6OH⁻ | -0.46 |

| Bi³⁺ + 2e⁻ ⟶ Bi⁺ | +0.200 |

| Bi⁺ + e⁻ ⟶ Bi(s) | +0.500 |

Source: Data compiled from various electrochemistry references.[14][15][16][17][18]

Complexation of Bi(III) in Aqueous Solutions

Bi(III) is a borderline Lewis acid, meaning it can form stable complexes with a wide range of ligands containing donor atoms such as oxygen, nitrogen, and sulfur.[19] This complexation behavior is fundamental to its biological activity and medicinal applications. For instance, the efficacy of bismuth-based drugs for treating Helicobacter pylori infections is attributed to the complexation of bismuth with bacterial proteins and enzymes.

Diagram of Bismuth Complexation with Organic Ligands

Caption: A schematic showing the complexation of aqueous bismuth(III) with organic ligands and subsequent interaction with a biological target.

Redox Chemistry of Bismuth

While the +3 oxidation state is the most common and stable for bismuth in aqueous solutions, other oxidation states can be accessed. The Bi(V) state, in the form of bismuthate (BiO₃⁻), is a powerful oxidizing agent, though it is unstable in acidic solutions. The redox chemistry of bismuth is an active area of research, particularly in the development of bismuth-based catalysts for organic synthesis.

Experimental Protocols for Studying Bismuth's Aqueous Chemistry

Precise and reproducible experimental work is paramount for studying the complex behavior of bismuth in aqueous solutions. Below are detailed methodologies for key analytical techniques.

Potentiometric Titration for Bismuth Speciation

Objective: To determine the stability constants of bismuth complexes or to quantify bismuth concentrations.

Materials:

-

Bismuth(III) stock solution (e.g., from Bi(NO₃)₃·5H₂O in dilute HNO₃)

-

Ligand solution of known concentration

-

Standardized strong acid (e.g., HClO₄) and strong base (e.g., NaOH) solutions

-

Inert electrolyte (e.g., NaClO₄) to maintain constant ionic strength

-

Calibrated pH electrode and potentiometer

-

Thermostated reaction vessel

-

Burettes and pipettes

Procedure:

-

Solution Preparation: Prepare a solution containing a known concentration of Bi(III) and the ligand in the thermostated vessel. Add the inert electrolyte to maintain a constant ionic strength.

-

Initial pH Adjustment: Adjust the initial pH of the solution to the acidic range using the standard strong acid to ensure all bismuth is initially present as the aquated ion.

-

Titration: Titrate the solution with the standardized strong base. Record the pH and the volume of titrant added at regular intervals.

-

Data Analysis: Plot the pH as a function of the volume of base added. The stability constants of the formed complexes can be calculated from the titration curve using appropriate software that solves the mass-balance equations for all species in solution.

UV-Vis Spectrophotometry for Complexation Studies

Objective: To study the formation and stoichiometry of colored bismuth complexes.

Materials:

-

Bismuth(III) stock solution

-

Chromogenic ligand solution

-

Buffer solutions to control pH

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Preparation of Solutions: Prepare a series of solutions with a constant concentration of either Bi(III) or the ligand, and a varying concentration of the other component (Method of Continuous Variations or Mole Ratio Method). Maintain a constant pH and ionic strength.[2][20][21]

-

Spectral Measurement: For each solution, record the UV-Vis spectrum over a relevant wavelength range to identify the wavelength of maximum absorbance (λ_max) for the complex.

-

Absorbance Readings: Measure the absorbance of each solution at the determined λ_max.

-

Stoichiometry Determination: Plot absorbance versus the mole ratio of the reactants. The stoichiometry of the complex corresponds to the ratio at which the maximum absorbance is observed.

Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy